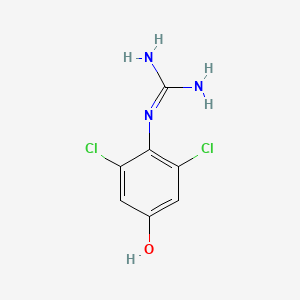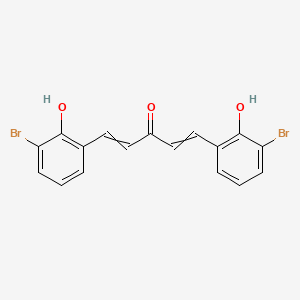
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H12Br2O3. It is a derivative of penta-1,4-dien-3-one, featuring two bromine atoms and two hydroxyl groups attached to phenyl rings.
Méthodes De Préparation
The synthesis of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting acetone with 3-bromo-2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product . Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity of the compound .
Analyse Des Réactions Chimiques
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can lead to the modulation of enzyme activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
1,5-Bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one: This compound is a curcumin analogue with similar structural features but different substituents on the phenyl rings.
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: This compound has chlorine atoms instead of bromine atoms, leading to different chemical and biological properties.
1,5-Bis(2-hydroxyphenyl)penta-1,4-dien-3-one: This compound lacks the bromine atoms and has hydroxyl groups in different positions, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of bromine and hydroxyl substituents, which confer unique chemical reactivity and biological activities .
Propriétés
Numéro CAS |
65037-36-7 |
|---|---|
Formule moléculaire |
C17H12Br2O3 |
Poids moléculaire |
424.1 g/mol |
Nom IUPAC |
1,5-bis(3-bromo-2-hydroxyphenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C17H12Br2O3/c18-14-5-1-3-11(16(14)21)7-9-13(20)10-8-12-4-2-6-15(19)17(12)22/h1-10,21-22H |
Clé InChI |
GMXKYENMQMMEBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)O)C=CC(=O)C=CC2=C(C(=CC=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


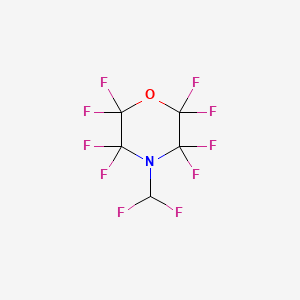
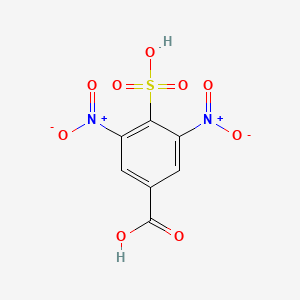
![Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)](/img/structure/B14483680.png)
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
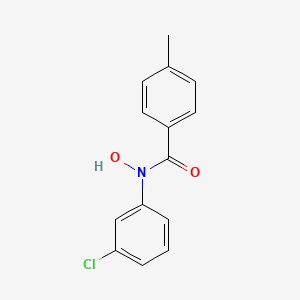
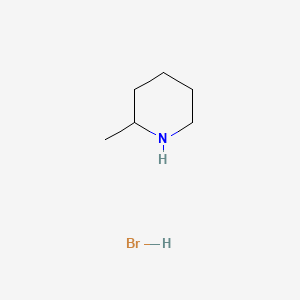
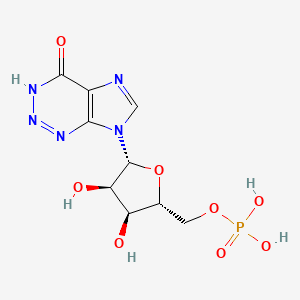
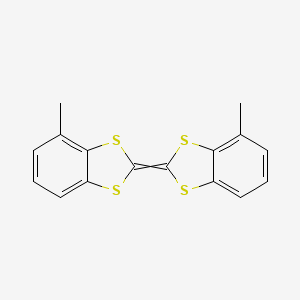
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
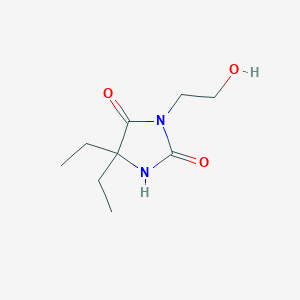
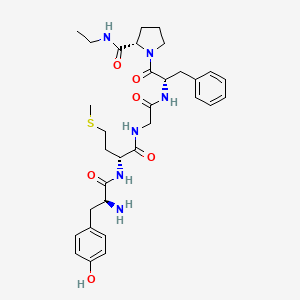
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
